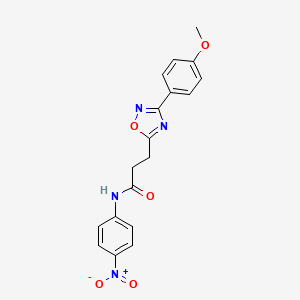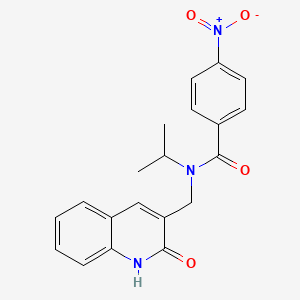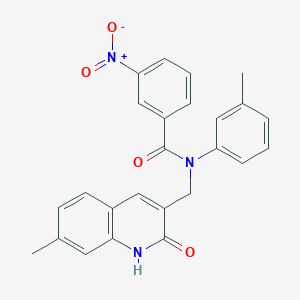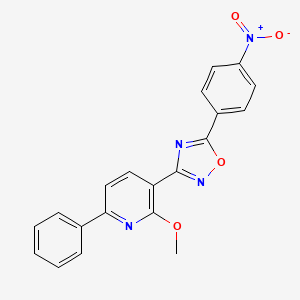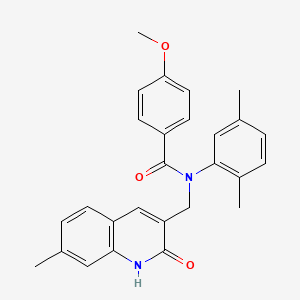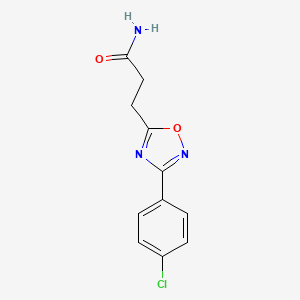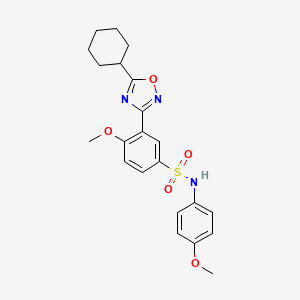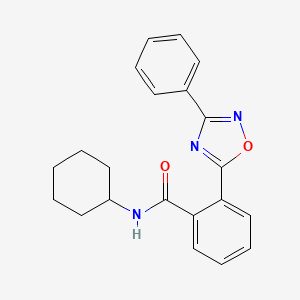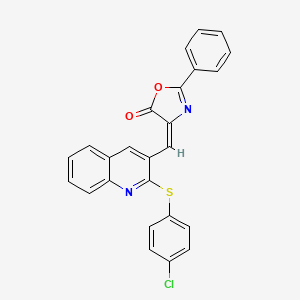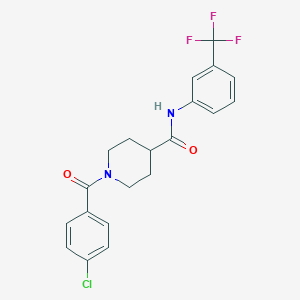
1-(4-chlorobenzoyl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzoyl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying opioid receptors.
Mécanisme D'action
1-(4-chlorobenzoyl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide works by binding to the mu opioid receptor and preventing the binding of endogenous opioid peptides, such as endorphins and enkephalins. This results in a decrease in the activity of the mu opioid receptor, which can have a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, it has been shown to reduce the rewarding effects of opioids, such as morphine, in animal models. It has also been shown to reduce the development of tolerance to opioids and to reduce opioid withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-chlorobenzoyl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide in lab experiments is that it is a selective antagonist of the mu opioid receptor, meaning it only affects this receptor and not other opioid receptors. This allows researchers to study the specific effects of mu opioid receptor activity. However, one limitation of using this compound is that it has a relatively short half-life, meaning its effects are not long-lasting.
Orientations Futures
There are several future directions for research involving 1-(4-chlorobenzoyl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide. One area of interest is the development of longer-lasting this compound analogs that could be used in clinical settings to treat opioid addiction. Another area of interest is the use of this compound in combination with other drugs to enhance its effects or to target other opioid receptors. Additionally, there is ongoing research into the role of opioid receptors in the development of addiction and other neurological disorders, and this compound could be a valuable tool in this research.
Méthodes De Synthèse
1-(4-chlorobenzoyl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide can be synthesized through a series of chemical reactions, starting with the reaction of 3-(trifluoromethyl)benzaldehyde with piperidine. This produces 3-(trifluoromethyl)phenylpiperidine, which is then reacted with 4-chlorobenzoyl chloride to produce this compound.
Applications De Recherche Scientifique
1-(4-chlorobenzoyl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide is primarily used in scientific research to study opioid receptors. Opioid receptors are a type of protein found in the brain and other parts of the body that are involved in the regulation of pain, pleasure, and other physiological processes. This compound is a selective antagonist of the mu opioid receptor, meaning it binds to this receptor and blocks its activity.
Propriétés
IUPAC Name |
1-(4-chlorobenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N2O2/c21-16-6-4-14(5-7-16)19(28)26-10-8-13(9-11-26)18(27)25-17-3-1-2-15(12-17)20(22,23)24/h1-7,12-13H,8-11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHNPGJKVQQHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

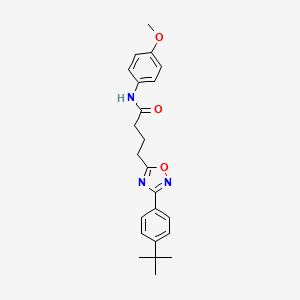

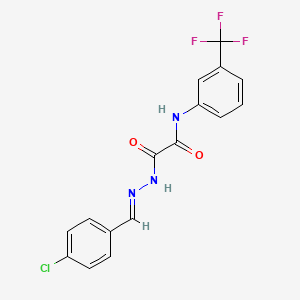
![4-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7701698.png)
